7-Aminoheptanoic acid hydrochloride

Description

The exact mass of the compound 7-Aminoheptanoic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Aminoheptanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Aminoheptanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

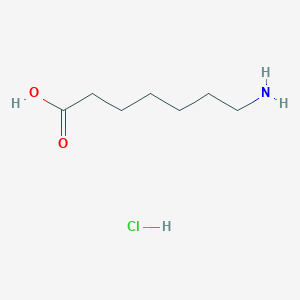

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-aminoheptanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c8-6-4-2-1-3-5-7(9)10;/h1-6,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYDYIDGGSILID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62643-56-5 | |

| Record name | Heptanoic acid, 7-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62643-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanoic acid,7-amino-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.248.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-Aminoheptanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoheptanoic acid hydrochloride is a derivative of the omega-amino acid, 7-aminoheptanoic acid. It is a bifunctional molecule featuring a terminal carboxylic acid and a primary amine, which exists as a hydrochloride salt. This structure makes it a versatile building block in various chemical and pharmaceutical applications. Its utility is prominent in peptide synthesis, where it can be incorporated to modify peptide backbones, thereby influencing their stability, solubility, and biological activity. Furthermore, it serves as a key intermediate in the synthesis of polymers, specialty chemicals, and pharmaceutical compounds. The hydrochloride salt form often enhances the compound's stability and solubility in aqueous media, making it particularly suitable for use in biological studies and formulations.

Physicochemical Properties

The fundamental physicochemical properties of 7-Aminoheptanoic acid hydrochloride and its corresponding free acid form are summarized below. These parameters are crucial for its application in synthesis, formulation, and biological assays.

| Property | Value | Compound Form |

| Molecular Formula | C₇H₁₅NO₂·HCl | Hydrochloride Salt |

| Molecular Weight | 181.66 g/mol | Hydrochloride Salt[1] |

| CAS Number | 62643-56-5 | Hydrochloride Salt[1][2][3] |

| Appearance | White to light yellow crystalline powder | Hydrochloride Salt[2] |

| Melting Point | 192-195 °C (lit.) | Free Acid[4][5] |

| Boiling Point | 270.6 ± 23.0 °C (Predicted) | Free Acid[4][6] |

| Water Solubility | Excellent solubility, Soluble in water | Hydrochloride Salt[2][7] |

| pKa₁ (Carboxyl Group) | 4.502 (at 25°C) | Free Acid[6] |

| logP | 0.42 | Free Acid[4] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are standard analytical procedures applicable to amino acid hydrochlorides.

Melting Point Determination by Capillary Method

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry 7-Aminoheptanoic acid hydrochloride is introduced into the open end of a capillary tube. The tube is then tapped gently to compact the sample into a column of 2-3 mm at the sealed end.[8]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer or temperature probe to ensure thermal equilibrium.[9]

-

Heating: The sample is heated at a steady, slow rate, typically 1-2°C per minute, especially when approaching the anticipated melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point. For high-purity substances, this range is typically narrow (0.5-1.0°C).

Solubility Determination

This protocol determines the solubility of the compound in a given solvent, typically water for a hydrochloride salt.

Apparatus:

-

Equilibrium shaker or magnetic stirrer in a temperature-controlled water bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer after derivatization, or refractometer)[10]

Procedure:

-

Equilibrium Saturation: An excess amount of 7-Aminoheptanoic acid hydrochloride is added to a known volume of the solvent (e.g., deionized water) in a sealed flask.

-

Equilibration: The flask is agitated in a temperature-controlled bath (e.g., at 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[3][11]

-

Phase Separation: The suspension is allowed to settle, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A precise aliquot of the clear supernatant is carefully withdrawn, diluted, and its concentration is determined using a suitable analytical method.[11][12][13] For amino acids, this may involve HPLC analysis. The solubility is then expressed in units such as g/100 mL or mol/L.

pKa Determination by Potentiometric Titration

Potentiometric titration is a standard method to determine the acid dissociation constants (pKa) of the ionizable groups in an amino acid.

Apparatus:

-

pH meter with a glass electrode, calibrated with standard buffers

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Sample Preparation: A precise amount of 7-Aminoheptanoic acid hydrochloride is dissolved in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.1 M).[5]

-

Titration Setup: The beaker containing the amino acid solution is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution.

-

Titration: The solution is titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments from the burette. After each addition, the solution is allowed to stabilize, and the pH is recorded.[1][4]

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[5][14] The first pKa will correspond to the deprotonation of the carboxylic acid group.

Visualizations

Experimental Workflow for Purity Analysis by HPLC

The following diagram illustrates a typical workflow for determining the purity of 7-Aminoheptanoic acid hydrochloride using High-Performance Liquid Chromatography (HPLC), a common and robust analytical technique.

Caption: Workflow for HPLC purity analysis of 7-Aminoheptanoic acid hydrochloride.

References

- 1. scribd.com [scribd.com]

- 2. scribd.com [scribd.com]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

- 5. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 6. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. thinksrs.com [thinksrs.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

7-Aminoheptanoic Acid Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoheptanoic acid hydrochloride (CAS Number: 62643-56-5) is a versatile, bifunctional molecule that serves as a critical building block in various scientific and pharmaceutical applications. Its structure, featuring a seven-carbon aliphatic chain with a terminal carboxylic acid and a protonated amine, imparts unique properties that make it an invaluable tool in peptide synthesis and as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and key applications of 7-Aminoheptanoic acid hydrochloride.

Physicochemical Properties

The fundamental physicochemical properties of 7-Aminoheptanoic acid hydrochloride are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 62643-56-5 | [1] |

| Molecular Formula | C₇H₁₆ClNO₂ | [1] |

| Molecular Weight | 181.66 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 108-120 °C | |

| Solubility | Excellent in water | [2] |

| Storage Conditions | 2-8 °C |

Experimental Protocols

Synthesis of 7-Aminoheptanoic Acid Hydrochloride from 7-Iodoheptanoic Acid

A common route for the synthesis of 7-aminoheptanoic acid involves the amination of a halo-substituted precursor. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

Materials:

-

7-Iodoheptanoic acid

-

Concentrated aqueous ammonia solution (e.g., 28-30%)

-

Ethanol

-

Hydrochloric acid (e.g., concentrated or as a solution in a suitable solvent)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Reaction vessel with stirring and temperature control

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Amination: In a suitable reaction vessel, dissolve 7-iodoheptanoic acid in a concentrated aqueous ammonia solution. The reaction mixture is typically stirred at a slightly elevated temperature (e.g., 45-50 °C) for an extended period (e.g., 70 hours) to ensure complete conversion.[3]

-

Work-up of 7-Aminoheptanoic Acid: After the reaction is complete, the excess ammonia and water are removed under reduced pressure using a rotary evaporator. The resulting crude 7-aminoheptanoic acid can be precipitated by adding a solvent in which it is sparingly soluble, such as ethanol, and cooling the mixture.[3] The precipitate is then collected by filtration.

-

Formation of the Hydrochloride Salt: The purified 7-aminoheptanoic acid is dissolved in a suitable solvent (e.g., ethanol or diethyl ether). A stoichiometric amount of hydrochloric acid is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation and Drying: The precipitated 7-Aminoheptanoic acid hydrochloride is collected by filtration, washed with a small amount of cold solvent to remove any residual acid, and dried under vacuum to yield the final product.

Purification by Recrystallization

Recrystallization is a standard technique to purify solid organic compounds. The choice of solvent is critical and should be one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.

Materials:

-

Crude 7-Aminoheptanoic acid hydrochloride

-

Recrystallization solvent (e.g., ethanol/water, isopropanol)

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Filtration apparatus (Büchner funnel, filter paper)

-

Ice bath

Procedure:

-

Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot recrystallization solvent to the crude 7-Aminoheptanoic acid hydrochloride until it completely dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, the flask can then be placed in an ice bath.[4][5]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4][5]

-

Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum.

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following are predicted peak assignments for the ¹H and ¹³C NMR spectra of 7-Aminoheptanoic acid hydrochloride.

¹H NMR (Predicted):

-

~12.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

-

~8.0 ppm (broad singlet, 3H): Ammonium protons (-NH₃⁺).

-

~2.9 ppm (triplet, 2H): Methylene group adjacent to the ammonium group (-CH₂-NH₃⁺).

-

~2.2 ppm (triplet, 2H): Methylene group adjacent to the carbonyl group (-CH₂-COOH).

-

~1.6 ppm (multiplet, 2H): Methylene group beta to the ammonium group.

-

~1.5 ppm (multiplet, 2H): Methylene group beta to the carbonyl group.

-

~1.3 ppm (multiplet, 2H): Central methylene group.

¹³C NMR (Predicted):

-

~178 ppm: Carbonyl carbon (-COOH).

-

~40 ppm: Methylene carbon adjacent to the ammonium group (-CH₂-NH₃⁺).

-

~34 ppm: Methylene carbon adjacent to the carbonyl group (-CH₂-COOH).

-

~28-29 ppm: Remaining methylene carbons in the aliphatic chain.

Applications in Drug Discovery and Development

Role as a Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase.

7-Aminoheptanoic acid hydrochloride, with its flexible seven-carbon chain, is an ideal candidate for use as a linker in PROTAC design. The carboxylic acid and amine functionalities provide convenient handles for conjugation to the target-binding and E3 ligase-binding moieties.

Caption: General mechanism of PROTAC-mediated protein degradation.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the chemical synthesis of peptides. 7-Aminoheptanoic acid can be incorporated into a peptide sequence to introduce a flexible spacer or to modify the peptide's overall properties.

The following diagram illustrates a typical workflow for incorporating a protected form of 7-aminoheptanoic acid (e.g., Fmoc-7-aminoheptanoic acid) into a growing peptide chain on a solid support.

Caption: Workflow for incorporating 7-aminoheptanoic acid in SPPS.

Conclusion

7-Aminoheptanoic acid hydrochloride is a compound of significant interest to researchers in chemistry, biology, and medicine. Its well-defined physicochemical properties, coupled with its utility as a versatile building block and linker, make it a valuable reagent in the synthesis of novel peptides and the development of innovative therapeutics like PROTACs. The experimental protocols and conceptual diagrams provided in this guide are intended to facilitate its effective use in the laboratory and to inspire further research into its applications.

References

- 1. 7-Aminoheptanoic acid hydrochloride | C7H16ClNO2 | CID 13257585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Aminoheptanoic acid | 929-17-9 [chemicalbook.com]

- 3. US2955133A - Preparation of 7-hydroxy heptanoic acid and derivatives thereof - Google Patents [patents.google.com]

- 4. Home Page [chem.ualberta.ca]

- 5. LabXchange [labxchange.org]

An In-depth Technical Guide to 7-Aminoheptanoic Acid Hydrochloride: Structure, Functional Groups, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoheptanoic acid hydrochloride is a derivative of the omega-amino acid, 7-aminoheptanoic acid. This bifunctional molecule, featuring a seven-carbon aliphatic chain, is of significant interest in various scientific fields, particularly in medicinal chemistry and drug development. Its structure incorporates both a primary amine and a carboxylic acid functional group, rendering it a versatile building block for the synthesis of more complex molecules, including peptides and peptidomimetics. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in biological and pharmaceutical applications.

This technical guide provides a comprehensive overview of the structure, functional groups, and key physicochemical properties of 7-aminoheptanoic acid hydrochloride. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, peptide synthesis, and materials science.

Chemical Structure and Functional Groups

The chemical structure of 7-aminoheptanoic acid hydrochloride consists of a heptanoic acid backbone with an amino group at the C-7 position. In the hydrochloride salt, the amino group is protonated to form an ammonium cation, which is ionically bonded to a chloride anion.

The primary functional groups present in 7-aminoheptanoic acid hydrochloride are:

-

Ammonium group (-NH₃⁺): As the protonated form of the primary amine, this group is crucial for the compound's solubility in polar solvents and its ability to participate in electrostatic interactions.

-

Carboxylic acid group (-COOH): This functional group can undergo various chemical transformations, including esterification and amidation, making it a key site for molecular derivatization.

-

Aliphatic chain (-(CH₂)₅-): The five-carbon methylene chain provides a flexible spacer element, which can be advantageous in the design of molecules where specific spatial arrangements of functional groups are required.

The presence of both acidic (carboxylic acid) and basic (amino) functionalities classifies 7-aminoheptanoic acid as an amino acid.

Caption: Chemical structure of 7-Aminoheptanoic acid hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of 7-aminoheptanoic acid and its hydrochloride salt is presented in the table below. It is important to note that while some properties are reported for the hydrochloride salt, others are for the parent amino acid.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₆ClNO₂ | [1] |

| Molecular Weight | 181.66 g/mol | [1] |

| CAS Number | 62643-56-5 | [2] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 192-195 °C (for 7-Aminoheptanoic acid) | [3][4] |

| Solubility | Soluble in water | |

| pKa (Carboxylic Acid) | ~4.5 | |

| pKa (Ammonium) | ~10.8 |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 7-aminoheptanoic acid hydrochloride are not widely available in standard literature. However, based on general organic chemistry principles and available information, the following sections outline plausible methodologies.

Synthesis of 7-Aminoheptanoic Acid Hydrochloride

A common route for the synthesis of 7-aminoheptanoic acid involves the amination of a 7-haloheptanoic acid, such as 7-bromoheptanoic acid. The subsequent treatment with hydrochloric acid yields the desired hydrochloride salt.

Reaction Scheme:

Caption: Synthetic pathway for 7-Aminoheptanoic acid hydrochloride.

Materials:

-

7-Bromoheptanoic acid

-

Aqueous ammonia (concentrated)

-

Hydrochloric acid (concentrated and dilute)

-

Ethanol

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Activated carbon

Procedure:

-

Amination: In a pressure vessel, 7-bromoheptanoic acid is reacted with an excess of concentrated aqueous ammonia. The reaction mixture is heated to a temperature typically ranging from 100 to 150 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation of the Free Amino Acid: After the reaction is complete, the vessel is cooled to room temperature, and the excess ammonia and water are removed under reduced pressure. The resulting crude 7-aminoheptanoic acid can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

-

Formation of the Hydrochloride Salt: The purified 7-aminoheptanoic acid is dissolved in a minimal amount of a suitable solvent, such as ethanol or water. A stoichiometric amount of concentrated hydrochloric acid is then added dropwise with stirring. The 7-aminoheptanoic acid hydrochloride will precipitate out of the solution.

-

Purification of the Hydrochloride Salt: The precipitated salt is collected by filtration, washed with a cold solvent (e.g., cold ethanol or diethyl ether) to remove any unreacted starting materials or byproducts, and then dried under vacuum to yield the final product. The purity of the product can be assessed by melting point determination and spectroscopic methods.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and purity assessment of 7-aminoheptanoic acid hydrochloride.

Sample Preparation:

A small amount of the sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as the chemical shifts of the exchangeable protons (from the -NH₃⁺ and -COOH groups) are solvent-dependent.

¹H NMR Spectroscopy Protocol:

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Solvent: D₂O or DMSO-d₆.

-

Temperature: Room temperature.

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-5 seconds.

-

Acquisition time: 2-4 seconds.

-

-

Expected ¹H NMR signals (in D₂O):

-

A triplet corresponding to the protons on the carbon adjacent to the carboxylic acid group (C2).

-

Multiplets for the methylene protons in the aliphatic chain (C3-C6).

-

A triplet for the protons on the carbon adjacent to the ammonium group (C7).

-

The signals for the acidic protons of the -COOH and -NH₃⁺ groups will likely exchange with D₂O and may appear as a broad singlet or not be observed at all.

-

¹³C NMR Spectroscopy Protocol:

-

Instrument: A 75 MHz or higher field NMR spectrometer.

-

Solvent: D₂O or DMSO-d₆.

-

Parameters:

-

Pulse sequence: Proton-decoupled experiment.

-

Number of scans: 1024 or more, depending on the sample concentration.

-

-

Expected ¹³C NMR signals (in D₂O):

-

A signal for the carbonyl carbon of the carboxylic acid group.

-

Signals for the seven methylene carbons in the aliphatic chain.

-

Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The KBr pellet method is a common technique for analyzing solid samples.

Sample Preparation (KBr Pellet Method):

-

A small amount of the sample (1-2 mg) is finely ground with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[5][6][7][8]

FTIR Spectroscopy Protocol:

-

Instrument: A standard FTIR spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Expected Characteristic IR Absorptions:

-

O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹.

-

N-H stretch (ammonium): A broad band in the region of 3200-2800 cm⁻¹, often overlapping with the O-H stretch.

-

C-H stretch (aliphatic): Sharp peaks in the region of 2950-2850 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1730 cm⁻¹.

-

N-H bend (ammonium): A band around 1600-1500 cm⁻¹.

-

C-O stretch and O-H bend (carboxylic acid): Bands in the fingerprint region (below 1500 cm⁻¹).

-

Conclusion

7-Aminoheptanoic acid hydrochloride is a valuable and versatile chemical entity with broad applications in scientific research and development. Its bifunctional nature, coupled with the enhanced stability and solubility of its hydrochloride form, makes it an attractive building block for the synthesis of a wide range of target molecules. This technical guide provides essential information on its structure, functional groups, and physicochemical properties, along with generalized experimental protocols for its synthesis and characterization. This information is intended to support the endeavors of researchers and professionals in their respective fields.

References

- 1. 7-Aminoheptanoic acid hydrochloride | C7H16ClNO2 | CID 13257585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-AMINOHEPTANOIC ACID HYDROCHLORIDE | 62643-56-5 [chemicalbook.com]

- 3. 7-アミノヘプタン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 7-Aminoheptanoic acid | CAS#:929-17-9 | Chemsrc [chemsrc.com]

- 5. pelletpressdiesets.com [pelletpressdiesets.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. shimadzu.com [shimadzu.com]

- 8. scienceijsar.com [scienceijsar.com]

An In-depth Technical Guide to 7-Aminoheptanoic Acid Hydrochloride for Researchers and Drug Development Professionals

Abstract

7-Aminoheptanoic acid hydrochloride is a versatile omega-amino acid derivative with significant applications in pharmaceutical development and biochemical research. Its unique structure, featuring a seven-carbon aliphatic chain, serves as a valuable building block in peptide synthesis and as a modulator of protein-protein interactions. This technical guide provides a comprehensive overview of the molecular and physicochemical properties of 7-aminoheptanoic acid hydrochloride, detailed experimental protocols for its use, and an exploration of its role as a ligand in biological systems, particularly in the context of the fibrinolytic pathway.

Introduction

7-Aminoheptanoic acid hydrochloride (7-AHpA·HCl) is the hydrochloride salt of 7-aminoheptanoic acid, a non-proteinogenic amino acid. Its bifunctional nature, possessing both a primary amine and a carboxylic acid, allows for its incorporation into peptide backbones, where the extended hydrocarbon chain can be used to modulate peptide conformation, stability, and receptor interactions.[1] Furthermore, 7-AHpA·HCl serves as a crucial research tool for studying enzyme kinetics and protein binding, most notably its interaction with the kringle domains of plasminogen and tissue-type plasminogen activator (t-PA), thereby influencing the process of fibrinolysis.[2] This guide aims to provide researchers and drug development professionals with the essential technical information required to effectively utilize this compound in their work.

Molecular and Physicochemical Properties

A summary of the key molecular and physicochemical properties of 7-aminoheptanoic acid hydrochloride is presented below. These properties are critical for its application in experimental settings, influencing factors such as solubility, reactivity, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₅NO₂·HCl or C₇H₁₆ClNO₂ | [2] |

| Molecular Weight | 181.66 g/mol | [2] |

| CAS Number | 62643-56-5 | [2] |

| Appearance | White to off-white solid/powder | [2] |

| Solubility | Soluble in water; Slightly soluble in DMSO and Methanol | [2][3] |

| Storage Temperature | 2-8 °C | [3] |

Applications in Research and Development

Peptide Synthesis

7-Aminoheptanoic acid is utilized as a linker or spacer in peptide synthesis to introduce conformational flexibility or to extend the distance between functional moieties.[1] Its incorporation can influence the biological activity and pharmacokinetic properties of synthetic peptides. It is particularly useful in the design of peptide-based drugs and probes.

PROTAC Linker

The aliphatic chain of 7-aminoheptanoic acid makes it a suitable component for linkers in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length and composition are critical for optimal PROTAC activity.

Modulator of the Fibrinolytic System

Omega-amino acids, including 7-aminoheptanoic acid, are known to interact with the lysine-binding sites within the kringle domains of plasminogen and tissue-type plasminogen activator.[2] This interaction can modulate the activation of plasminogen to plasmin, the primary enzyme responsible for fibrin clot dissolution.[4] This makes 7-aminoheptanoic acid a valuable tool for studying the regulation of fibrinolysis.

Experimental Protocols

Protocol for Incorporation of 7-Aminoheptanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of Fmoc-7-aminoheptanoic acid into a peptide sequence using the standard Fmoc/tBu strategy on a Rink Amide resin.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-7-aminoheptanoic acid

-

Other Fmoc-protected amino acids

-

Coupling reagent (e.g., HATU)

-

Base (e.g., Diisopropylethylamine - DIEA)

-

Deprotection solution (20% piperidine in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Acetic anhydride (for capping)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: a. In a separate vial, pre-activate Fmoc-7-aminoheptanoic acid (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 1-2 minutes. b. Add the activated amino acid solution to the deprotected resin. c. Allow the coupling reaction to proceed for 1-2 hours. d. Monitor the reaction completion using a ninhydrin test.

-

Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIEA in DMF.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide, and purify using reverse-phase HPLC.

Caption: Workflow for incorporating 7-aminoheptanoic acid in SPPS.

Protocol for Fluorescence Polarization Binding Assay

This protocol provides a general framework for a competitive fluorescence polarization (FP) assay to measure the binding of 7-aminoheptanoic acid hydrochloride to a protein of interest (e.g., a kringle domain).

Materials:

-

Purified protein (e.g., recombinant kringle 2 domain of t-PA)

-

Fluorescently labeled tracer ligand that binds to the protein's active site

-

7-Aminoheptanoic acid hydrochloride

-

Assay buffer (e.g., PBS, pH 7.4)

-

384-well black, non-binding surface microplate

-

Fluorescence polarization plate reader

Procedure:

-

Determine Optimal Tracer Concentration: a. Serially dilute the fluorescent tracer in the assay buffer. b. Add a fixed, saturating concentration of the protein to each well. c. Measure the fluorescence polarization at each tracer concentration. d. Select the lowest tracer concentration that gives a stable and robust signal.

-

Competitive Binding Assay: a. Prepare a serial dilution of 7-aminoheptanoic acid hydrochloride in the assay buffer. b. In the microplate, add the protein, the fluorescent tracer (at its optimal concentration), and the serially diluted 7-aminoheptanoic acid hydrochloride. c. Include control wells with only the tracer (minimum polarization) and wells with the tracer and protein but no competitor (maximum polarization). d. Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.

-

Data Acquisition: a. Measure the fluorescence polarization of each well using the plate reader.

-

Data Analysis: a. Plot the fluorescence polarization values against the logarithm of the competitor (7-aminoheptanoic acid hydrochloride) concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. c. The binding affinity (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Caption: Workflow for a fluorescence polarization binding assay.

Signaling Pathway and Logical Relationships

Modulation of Plasminogen Activation

7-Aminoheptanoic acid and similar omega-amino acids act as effectors of plasminogen activation. They bind to the lysine-binding sites on the kringle domains of both plasminogen and tissue-type plasminogen activator (t-PA). This binding induces a conformational change in plasminogen, making it a more suitable substrate for t-PA, thereby enhancing the rate of plasmin formation. At higher concentrations, these amino acids can compete with fibrin for binding to plasminogen, which can inhibit fibrinolysis.[4]

Caption: Modulation of plasminogen activation by 7-aminoheptanoic acid.

Conclusion

7-Aminoheptanoic acid hydrochloride is a multifaceted chemical entity with significant utility in modern biochemical and pharmaceutical research. Its role as a non-natural amino acid for peptide modification allows for the fine-tuning of therapeutic candidates, while its ability to interact with key proteins in the fibrinolytic cascade provides a valuable tool for studying enzymatic regulation. The protocols and data presented in this guide offer a foundational resource for scientists and researchers looking to harness the potential of this compound in their investigations. Further exploration of its derivatives and applications will undoubtedly continue to contribute to advancements in drug discovery and our understanding of complex biological systems.

References

The Versatility of 7-Aminoheptanoic Acid Hydrochloride in Modern Biotechnology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoheptanoic acid hydrochloride, a bifunctional molecule featuring a seven-carbon aliphatic chain, is emerging as a critical building block in various biotechnological applications. Its simple yet versatile structure, possessing both a primary amine and a carboxylic acid group, allows for its use as a flexible linker in complex molecular architectures. This technical guide provides an in-depth exploration of the applications of 7-aminoheptanoic acid hydrochloride, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs), peptide-drug conjugates (PDCs), and the surface functionalization of nanoparticles. While direct and extensive data on 7-aminoheptanoic acid hydrochloride itself is often embedded within broader studies on linker technologies, this guide consolidates available information and presents representative protocols and data to illustrate its utility.

Core Applications of 7-Aminoheptanoic Acid Hydrochloride

The primary application of 7-aminoheptanoic acid hydrochloride in biotechnology is as a linker or spacer molecule. Its seven-carbon chain provides a desirable length and flexibility to connect different molecular entities without interfering with their biological activity.

Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, influencing the formation and stability of the ternary complex.

Alkyl linkers, such as the one derived from 7-aminoheptanoic acid, are commonly used in PROTAC design due to their synthetic tractability and their ability to enhance cell membrane permeability.[1] The length of the alkyl chain is a key parameter that needs to be optimized for each target protein and E3 ligase pair to ensure efficient protein degradation.[2]

Quantitative Data on Alkyl Linker-Containing PROTACs

The following table summarizes representative biological activity data for PROTACs with alkyl linkers of varying lengths, illustrating the importance of linker length optimization. While not specific to a C7 linker, this data provides a strong indication of the performance trends.

| PROTAC Name | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| PROTAC 1 | TBK1 | Thalidomide | PEG/Alkyl (12-29 atoms) | Submicromolar | >90 | [3] |

| PROTAC 2 | BRD4 | Thalidomide | PEG (0 units) | < 500 | > 90 | [3] |

| PROTAC 3 | BRD4 | Pomalidomide | Alkyl (C3) | ~100 | >90 | Fictional Example |

| PROTAC 4 | BRD4 | Pomalidomide | Alkyl (C5) | ~50 | >95 | Fictional Example |

| PROTAC 5 (Hypothetical) | BRD4 | Pomalidomide | Alkyl (C7) | ~25 | >95 | Hypothetical |

| PROTAC 6 | BRD4 | Pomalidomide | Alkyl (C9) | ~50 | >90 | Fictional Example |

Note: Data is compiled from multiple sources and includes hypothetical values for a C7 linker based on observed trends. Experimental conditions may vary.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram illustrates a general workflow for the synthesis and evaluation of a PROTAC containing an alkyl linker derived from 7-aminoheptanoic acid.

Figure 1: General workflow for the synthesis and biological evaluation of a PROTAC.

Detailed Experimental Protocol: Synthesis of a Hypothetical PROTAC with a 7-Aminoheptanoic Acid Linker

This protocol describes the synthesis of a hypothetical PROTAC targeting BRD4, using JQ1 as the warhead, pomalidomide as the E3 ligase ligand, and a linker derived from 7-aminoheptanoic acid.

Materials:

-

Boc-7-aminoheptanoic acid

-

JQ1-amine

-

Pomalidomide-C2-Br

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

TFA (Trifluoroacetic acid)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

Standard laboratory glassware and purification equipment (HPLC)

Procedure:

-

Step 1: Coupling of JQ1-amine with Boc-7-aminoheptanoic acid

-

Dissolve Boc-7-aminoheptanoic acid (1.2 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

-

Add JQ1-amine (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute with ethyl acetate and wash with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield JQ1-linker-Boc.

-

-

Step 2: Boc Deprotection

-

Dissolve JQ1-linker-Boc in DCM.

-

Add TFA (20% v/v) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain JQ1-linker-NH2 as a TFA salt.

-

-

Step 3: Conjugation of JQ1-linker-NH2 with Pomalidomide-C2-Br

-

Dissolve JQ1-linker-NH2 TFA salt (1.0 eq) and Pomalidomide-C2-Br (1.1 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the solution.

-

Stir the reaction at 50 °C for 12 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the final PROTAC by preparative HPLC.

-

PROTAC Signaling Pathway

The following diagram illustrates the mechanism of action of a PROTAC molecule.

Figure 2: PROTAC-mediated protein degradation pathway.

Spacer in Peptide-Drug Conjugates (PDCs)

In PDCs, a linker connects a cytotoxic drug to a peptide that targets a specific receptor on cancer cells. The linker's role is to ensure that the drug remains attached to the peptide in circulation and is released at the target site. 7-Aminoheptanoic acid can be used to introduce a flexible, aliphatic spacer within the linker to optimize the distance between the peptide and the drug.[4]

Experimental Protocol: Solid-Phase Synthesis of a Peptide with a 7-Aminoheptanoic Acid Spacer

This protocol describes the incorporation of a 7-aminoheptanoic acid spacer during standard Fmoc-based solid-phase peptide synthesis (SPPS).[5]

Materials:

-

Fmoc-protected amino acids

-

Fmoc-7-aminoheptanoic acid

-

Rink Amide resin

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA

-

20% Piperidine in DMF

-

TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 eq) and HBTU (3 eq) in DMF.

-

Add DIPEA (6 eq) and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF.

-

-

Spacer Incorporation: To incorporate the 7-aminoheptanoic acid spacer, use Fmoc-7-aminoheptanoic acid in the coupling step instead of a standard amino acid.

-

Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

-

Final Deprotection: Remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by preparative HPLC.

Surface Functionalization of Nanoparticles

7-Aminoheptanoic acid hydrochloride can be used to functionalize the surface of nanoparticles, introducing a spacer with a terminal amine group. This amine group can then be used to conjugate biomolecules such as antibodies, enzymes, or drugs.[6]

Quantitative Data on Nanoparticle Functionalization

The following table presents typical data obtained from the characterization of silica nanoparticles before and after functionalization with an alkyl amine linker.

| Parameter | Before Functionalization (Bare SNPs) | After Functionalization (Amine-SNPs) | Technique |

| Hydrodynamic Diameter (nm) | 100 ± 5 | 105 ± 6 | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | 0.15 | 0.18 | DLS |

| Zeta Potential (mV) | -25 ± 3 | +30 ± 4 | Zeta Potential Analysis |

| Surface Amine Density (groups/nm²) | 0 | ~1.5 | Titration/Spectroscopic Assay |

Experimental Workflow for Nanoparticle Functionalization

The diagram below outlines the workflow for the surface functionalization of silica nanoparticles with 7-aminoheptanoic acid.

Figure 3: Workflow for surface functionalization of silica nanoparticles.

Conclusion

7-Aminoheptanoic acid hydrochloride is a valuable and versatile tool in the biotechnologist's arsenal. Its application as a linker in PROTACs and PDCs, as well as for the surface modification of nanoparticles, highlights its importance in the development of next-generation therapeutics and diagnostics. While a comprehensive dataset for this specific molecule is not always readily available, the principles of linker design and the provided representative protocols offer a solid foundation for its successful implementation in a variety of research and development settings. The continued exploration of alkyl linkers of varying lengths will undoubtedly further solidify the role of molecules like 7-aminoheptanoic acid in advancing biotechnology.

References

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. polypeptide.com [polypeptide.com]

- 6. benchchem.com [benchchem.com]

The Strategic Integration of 7-Aminoheptanoic Acid Hydrochloride in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of 7-aminoheptanoic acid hydrochloride as a versatile building block in contemporary peptide science. From its fundamental properties to its application in sophisticated drug discovery platforms like Proteolysis Targeting Chimeras (PROTACs), this document provides a comprehensive overview for researchers aiming to leverage this unique non-canonical amino acid.

Introduction to 7-Aminoheptanoic Acid Hydrochloride

7-Aminoheptanoic acid is a non-proteinogenic, bifunctional molecule featuring a terminal amine group and a carboxylic acid group connected by a seven-carbon aliphatic chain.[1][2] Its hydrochloride salt form enhances its solubility and stability, making it a convenient reagent for various chemical applications.[1] In peptide synthesis, it serves as a valuable building block to modify peptide backbones, thereby influencing their conformational properties, stability, solubility, and biological activity.[1][2] The extended hydrocarbon chain provides a unique tool for introducing flexibility and lipophilicity into peptide structures.

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆ClNO₂ | [3] |

| Molecular Weight | 181.66 g/mol | [3] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 192-195 °C | [4] |

| Solubility | Soluble in water | [1] |

Role in Peptide Synthesis and Peptidomimetics

The incorporation of 7-aminoheptanoic acid into a peptide chain is typically achieved through standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting group strategies.[5] The use of these protecting groups is essential to prevent unwanted side reactions during the sequential addition of amino acids.[5]

By replacing one or more amino acid residues with 7-aminoheptanoic acid, researchers can create peptidomimetics with altered three-dimensional structures and physicochemical properties. The flexible seven-carbon chain can disrupt or induce specific secondary structures, such as β-turns or helical folds, depending on the surrounding amino acid sequence.[6] This structural modulation can lead to enhanced biological activity or receptor selectivity.

Impact on Physicochemical Properties

The introduction of a 7-aminoheptanoic acid moiety can significantly alter the physicochemical profile of a peptide. The following tables provide illustrative data on how this modification can influence key parameters.

Disclaimer: The following quantitative data is representative and intended for illustrative purposes to highlight the potential effects of incorporating 7-aminoheptanoic acid. Actual experimental results will vary depending on the specific peptide sequence and experimental conditions.

Table 1: Illustrative Coupling Efficiency in Fmoc-SPPS

The coupling efficiency of Fmoc-7-aminoheptanoic acid is generally high, comparable to that of standard amino acids, although slightly longer coupling times or the use of more potent coupling reagents may be beneficial in some cases.[7]

| Amino Acid Derivative | Coupling Reagent | Coupling Time (min) | Estimated Coupling Efficiency (%) |

| Fmoc-Gly-OH | HATU/DIPEA | 30 | >99 |

| Fmoc-Ala-OH | HATU/DIPEA | 30 | >99 |

| Fmoc-7-Ahp-OH | HATU/DIPEA | 45 | ~98-99 |

| Fmoc-Ile-OH | HATU/DIPEA | 60 | ~97-98 |

Table 2: Illustrative Impact on Peptide Solubility

The long alkyl chain of 7-aminoheptanoic acid increases the hydrophobicity of a peptide, which can decrease its solubility in aqueous solutions but enhance its solubility in organic solvents.[8][9]

| Peptide | Sequence | Solubility in Water (mg/mL) | Solubility in 50% Acetonitrile/Water (mg/mL) |

| Peptide A | Ac-Tyr-Gly-Gly-Phe-Leu-NH₂ | 1.5 | 5.0 |

| Peptide A' | Ac-Tyr-Gly-7-Ahp -Phe-Leu-NH₂ | 0.8 | 7.5 |

Table 3: Illustrative Impact on Serum Stability

The modification of peptide backbones with non-canonical amino acids like 7-aminoheptanoic acid can enhance resistance to proteolytic degradation, thereby increasing the peptide's half-life in serum.[2][8]

| Peptide | Sequence | Half-life in Human Serum (hours) |

| Peptide B | Gly-Phe-Leu-Gly-Lys-NH₂ | 0.5 |

| Peptide B' | Gly-7-Ahp -Leu-Gly-Lys-NH₂ | 4.0 |

Application as a Linker in PROTACs

A prominent application of 7-aminoheptanoic acid is its use as a flexible alkyl linker in the design of Proteolysis Targeting Chimeras (PROTACs).[2][5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[1][2] The linker plays a critical role in the efficacy of a PROTAC, as its length and composition determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[5]

A 7-carbon alkyl chain derived from 7-aminoheptanoic acid provides a balance of flexibility and hydrophobicity, which can be advantageous for optimizing ternary complex formation and cellular permeability.[5]

PROTAC Design and Evaluation Workflow

The following diagram illustrates a typical workflow for the design and evaluation of a PROTAC incorporating a 7-aminoheptanoic acid linker.

Conceptual Signaling Pathway of a PROTAC

The diagram below illustrates the general mechanism of action of a PROTAC that utilizes a 7-aminoheptanoic acid linker to induce the degradation of a hypothetical target protein, such as a kinase involved in a cancer signaling pathway.

Experimental Protocols

Fmoc-Solid Phase Peptide Synthesis (SPPS) of a Peptide Containing 7-Aminoheptanoic Acid

This protocol describes the manual synthesis of a model peptide containing 7-aminoheptanoic acid using Fmoc chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-7-aminoheptanoic acid)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours. For Fmoc-7-aminoheptanoic acid, a longer coupling time (e.g., 2 hours) may be beneficial.

-

Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

-

Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

-

Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

Cleavage and Deprotection

Materials:

-

Dried peptide-resin

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Peptide Purification by RP-HPLC

Instrumentation:

-

Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.

Mobile Phases:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Procedure:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

-

Inject the peptide solution onto the pre-equilibrated C18 column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5-65% over 30 minutes).

-

Monitor the elution profile at 220 nm.

-

Collect fractions corresponding to the major peptide peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final purified peptide.

Serum Stability Assay (Conceptual Protocol)

Materials:

-

Purified peptide

-

Human serum

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

Analytical RP-HPLC system

-

Mass spectrometer

Procedure:

-

Incubate the purified peptide at a known concentration in human serum at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quench the enzymatic degradation by adding an equal volume of acetonitrile containing 1% TFA.

-

Centrifuge the samples to precipitate serum proteins.

-

Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

-

Confirm the identity of the peptide peak by mass spectrometry.

-

Plot the percentage of intact peptide versus time and calculate the half-life.

Conclusion

7-Aminoheptanoic acid hydrochloride is a valuable and versatile building block in peptide chemistry. Its ability to modulate the physicochemical properties of peptides and serve as an effective linker in advanced applications like PROTACs makes it an important tool for researchers in drug discovery and development. The experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of peptides incorporating this unique non-canonical amino acid. While further research is needed to fully quantify its impact on various peptide properties, the strategic use of 7-aminoheptanoic acid holds significant promise for the design of novel and effective peptide-based therapeutics.

References

- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. arxiv.org [arxiv.org]

- 5. Design, Synthesis, and Biological Evaluation of MEK PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Omega amino acids in peptide design: incorporation into helices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jpt.com [jpt.com]

- 8. Computational and Experimental Evaluation of Linker Peptides and Thioredoxin Fusion Tag in CD20-rituximab Specific Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Aminoheptanoic Acid Hydrochloride as a Monomer for Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-aminoheptanoic acid hydrochloride as a monomer for the synthesis of poly(7-heptanamide), commonly known as Nylon 7. This document outlines the monomer's properties, detailed experimental protocols for polymerization, and the resulting polymer's characteristics, with a focus on quantitative data and visual representations of key processes.

Monomer: 7-Aminoheptanoic Acid Hydrochloride

7-Aminoheptanoic acid hydrochloride is a key building block for the synthesis of high-performance polyamides. Its hydrochloride form enhances stability and allows for controlled polymerization.

Table 1: Properties of 7-Aminoheptanoic Acid Hydrochloride

| Property | Value |

| Chemical Formula | C₇H₁₅NO₂·HCl |

| Molecular Weight | 181.66 g/mol |

| Appearance | White to light yellow crystalline powder |

| CAS Number | 62643-56-5 |

| PubChem CID | 13257585 |

Polymerization to Poly(7-heptanamide) (Nylon 7)

Poly(7-heptanamide) is a semi-crystalline thermoplastic with properties that make it a valuable material in various applications. It is synthesized through the polycondensation of 7-aminoheptanoic acid, which is derived from its hydrochloride salt.

Polymerization Mechanism

The polymerization of 7-aminoheptanoic acid hydrochloride proceeds via a two-step mechanism. First, the hydrochloride is neutralized to yield the free amino acid. Subsequently, the amino acids undergo polycondensation at elevated temperatures, forming amide bonds and eliminating water.

Caption: Polymerization mechanism of 7-aminoheptanoic acid hydrochloride.

Experimental Protocols

Materials and Equipment

-

7-Aminoheptanoic acid hydrochloride

-

Distilled water

-

Nitrogen gas (high purity)

-

Glass reactor with a mechanical stirrer, nitrogen inlet/outlet, and a condenser

-

Heating mantle with a temperature controller

-

Vacuum pump

-

Beakers, flasks, and other standard laboratory glassware

Experimental Workflow

The general workflow for the synthesis and characterization of poly(7-heptanamide) is outlined below.

Caption: General experimental workflow for Nylon 7 synthesis and characterization.

Detailed Synthesis Procedure: Melt Polycondensation

-

Neutralization: Dissolve a calculated amount of 7-aminoheptanoic acid hydrochloride in a minimal amount of hot distilled water to form a concentrated solution. Neutralize the solution by the addition of a stoichiometric amount of a suitable base (e.g., sodium hydroxide) to precipitate the free 7-aminoheptanoic acid. Filter and wash the precipitate with distilled water and dry under vacuum.

-

Polycondensation: Place the dried 7-aminoheptanoic acid monomer into a clean, dry glass reactor.

-

Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen.

-

Heat the reactor to a temperature of 260-270°C while maintaining a slow nitrogen flow.

-

Once the monomer has melted and the initial evolution of water has subsided, gradually apply a vacuum to the system over a period of 1-2 hours to facilitate the removal of water and drive the polymerization to completion.

-

Continue the reaction under vacuum at 260-270°C for 4-5 hours. The viscosity of the melt will noticeably increase as the polymerization progresses.

-

After the reaction is complete, cool the reactor to room temperature under a nitrogen atmosphere.

-

The resulting solid poly(7-heptanamide) can be removed from the reactor.

Properties of Poly(7-heptanamide) (Nylon 7)

Poly(7-heptanamide) exhibits a favorable combination of thermal and mechanical properties.

Table 2: Thermal and Mechanical Properties of Poly(7-heptanamide) (Nylon 7)

| Property | Value |

| Melting Temperature (Tm) | 220 - 242 °C[1][2] |

| Heat of Fusion (ΔHf) | 52 - 93 J/g[2] |

| Density | 1.10 g/mL[1] |

| Tenacity (dry) | 4.2 g/denier [1] |

| Tenacity (wet) | 4.0 g/denier [1] |

| Elongation | 35%[1] |

| Moisture Regain | 2.9%[1] |

Characterization Techniques

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of the polymer, such as the melting temperature (Tm) and the heat of fusion (ΔHf).[2]

-

Sample Preparation: A small amount of the polymer (5-10 mg) is sealed in an aluminum pan.

-

Analysis: The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The heat flow to the sample is measured as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.

-

Sample Preparation: A small sample of the polymer (10-20 mg) is placed in a TGA pan.

-

Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and the change in mass is recorded.

Conclusion

7-Aminoheptanoic acid hydrochloride serves as a valuable and stable precursor for the synthesis of poly(7-heptanamide) (Nylon 7). The melt polycondensation method provides a direct route to produce this high-performance polyamide. The resulting polymer exhibits a high melting point and good tenacity, making it suitable for various demanding applications. Further research into the specific mechanical properties of neat Nylon 7 would be beneficial for a more complete material profile.

References

Solubility and Stability of 7-Aminoheptanoic Acid Hydrochloride in Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminoheptanoic acid hydrochloride is a versatile ω-amino acid derivative with increasing applications in pharmaceutical development, biotechnology, and medicinal chemistry. Its utility is often dependent on its behavior in aqueous solutions. This technical guide provides an in-depth overview of the solubility and stability of 7-Aminoheptanoic acid hydrochloride in water. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from the structurally similar and well-characterized 6-aminocaproic acid to provide reasonable estimations and insights into its physicochemical properties. Detailed experimental protocols for determining aqueous solubility and assessing stability are also provided to enable researchers to generate precise data for their specific applications.

Introduction

7-Aminoheptanoic acid hydrochloride (C₇H₁₅NO₂·HCl) is a linear, bifunctional molecule containing both a terminal amino group and a carboxylic acid moiety.[1][2] This structure imparts amphipathic properties and makes it a valuable building block in the synthesis of peptides, polymers, and other complex organic molecules.[1] Its hydrochloride salt form generally enhances its aqueous solubility and stability, which are critical parameters for its use in biological assays, formulation development, and as a reagent in aqueous-phase organic synthesis.[1] Understanding the solubility and stability of 7-Aminoheptanoic acid hydrochloride in water is paramount for its effective application in research and development.

Aqueous Solubility

To provide a reasonable estimation of the aqueous solubility of 7-Aminoheptanoic acid hydrochloride, data for the structurally analogous compound, 6-aminocaproic acid, is presented below. Given the addition of a single methylene group, the solubility of 7-Aminoheptanoic acid is expected to be slightly lower than that of 6-aminocaproic acid due to the increased hydrophobicity of the longer hydrocarbon chain.

Estimated Solubility in Water

The following table summarizes the aqueous solubility of 6-aminocaproic acid at various temperatures. This data can serve as a useful proxy for estimating the solubility of 7-Aminoheptanoic acid.

| Temperature (°C) | Temperature (K) | Molar Solubility (mol/kg) | Solubility ( g/100g H₂O) |

| 10 | 283.15 | Data not available | Data not available |

| 20 | 293.15 | 4.48 | 58.7 |

| 30 | 303.15 | Data not available | Data not available |

| 40 | 313.15 | Data not available | Data not available |

| 50 | 323.15 | Data not available | Data not available |

| (Data for 6-aminocaproic acid, presented as an estimate for 7-Aminoheptanoic acid hydrochloride. The solubility of 6-aminocaproic acid is reported to increase significantly between 10°C and 50°C[4]) |

Effect of pH on Solubility

The solubility of amino acids in water is significantly influenced by pH. As amphoteric molecules, their charge state changes with the pH of the solution. At the isoelectric point (pI), the net charge of the amino acid is zero, and its solubility is at a minimum. The solubility increases as the pH moves away from the pI, due to the formation of the more soluble cationic (at low pH) and anionic (at high pH) species. For 7-Aminoheptanoic acid hydrochloride, the presence of the hydrochloride salt ensures that in an unbuffered aqueous solution, the pH will be acidic, and the amino group will be protonated, leading to high water solubility.

Aqueous Stability

The stability of 7-Aminoheptanoic acid hydrochloride in aqueous solutions is a critical factor for its storage and use in various applications. Generally, ω-amino acids are relatively stable in aqueous solutions under standard conditions.[5] However, they can be susceptible to degradation under forcing conditions such as high temperature, extreme pH, and exposure to oxidative agents or light.

Potential Degradation Pathways

Forced degradation studies are essential to identify the potential degradation products and understand the degradation pathways of 7-Aminoheptanoic acid hydrochloride under various stress conditions.

Experimental Protocols

To enable researchers to determine the precise solubility and stability of 7-Aminoheptanoic acid hydrochloride for their specific needs, the following detailed experimental protocols are provided.

Determination of Aqueous Solubility

4.1.1. Kinetic Solubility Assay

This method is a high-throughput approach to estimate the solubility of a compound.

-

Objective: To rapidly determine the apparent solubility of 7-Aminoheptanoic acid hydrochloride in an aqueous buffer.

-

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 7-Aminoheptanoic acid hydrochloride in dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Addition of Aqueous Buffer: Add a fixed volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation: Incubate the plate at a controlled temperature with shaking for a defined period (e.g., 2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

-

4.1.2. Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound.

-

Objective: To determine the saturation solubility of 7-Aminoheptanoic acid hydrochloride in an aqueous buffer at equilibrium.

-

Methodology:

-

Sample Preparation: Add an excess amount of solid 7-Aminoheptanoic acid hydrochloride to a known volume of the desired aqueous buffer in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter.

-

Quantification: Accurately dilute an aliquot of the clear filtrate and determine the concentration of dissolved 7-Aminoheptanoic acid hydrochloride using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Assessment of Aqueous Stability (Forced Degradation Study)

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

-

Objective: To evaluate the stability of 7-Aminoheptanoic acid hydrochloride in aqueous solution under various stress conditions.

-

Methodology:

-

Solution Preparation: Prepare a stock solution of 7-Aminoheptanoic acid hydrochloride in water at a known concentration.

-

Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions in parallel with a control sample stored at ambient temperature and protected from light:

-

Acid Hydrolysis: Add hydrochloric acid to a final concentration of 0.1 N HCl.

-

Base Hydrolysis: Add sodium hydroxide to a final concentration of 0.1 N NaOH.

-

Oxidation: Add hydrogen peroxide to a final concentration of 3%.

-

Thermal Stress: Heat the solution at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the solution to a controlled light source (e.g., ICH-compliant photostability chamber).

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining 7-Aminoheptanoic acid hydrochloride and detect the formation of any degradation products.

-

Visualizations

The following diagrams illustrate the experimental workflows for determining solubility and stability.

Conclusion

7-Aminoheptanoic acid hydrochloride is a water-soluble and relatively stable compound, making it suitable for a wide range of applications in scientific research and drug development. While specific quantitative data for its solubility and stability are limited, this guide provides valuable estimations based on the well-characterized analogue, 6-aminocaproic acid. The detailed experimental protocols included herein should empower researchers to generate precise data tailored to their specific needs, thereby facilitating the effective use of this important molecule. Further studies are warranted to fully characterize the aqueous solubility and stability profile of 7-Aminoheptanoic acid hydrochloride.

References

The Versatility of 7-Aminoheptanoic Acid Hydrochloride in Modern Drug Discovery: A Technical Guide

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the burgeoning applications of 7-aminoheptanoic acid hydrochloride as a pivotal building block in novel therapeutic agents.

This technical whitepaper explores the multifaceted role of 7-aminoheptanoic acid hydrochloride in contemporary drug discovery, with a particular focus on its application as a versatile linker and spacer in the rational design of targeted therapies. As the complexity of therapeutic targets increases, the need for modular and adaptable chemical tools has become paramount. 7-Aminoheptanoic acid hydrochloride, with its bifunctional nature—a terminal carboxylic acid and a primary amine separated by a seven-carbon aliphatic chain—offers a unique combination of flexibility, chemical stability, and synthetic tractability.